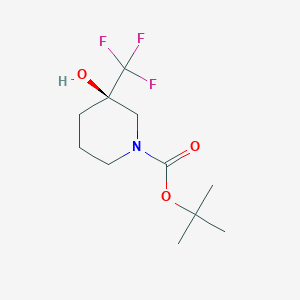

tert-butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

Description

tert-Butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1670260-03-3) is a chiral piperidine derivative with a molecular formula of C₁₁H₁₈F₃NO₃ and a molecular weight of 269.26 g/mol . Its structure features:

- A tert-butyloxycarbonyl (Boc) group at the 1-position, serving as a protective group for the piperidine nitrogen.

- A hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 3-position, both in the R-configuration.

This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors, cannabinoid receptor antagonists, and antimalarial agents . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group contributes to hydrogen-bonding interactions in target proteins .

Properties

Molecular Formula |

C11H18F3NO3 |

|---|---|

Molecular Weight |

269.26 g/mol |

IUPAC Name |

tert-butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(16)15-6-4-5-10(17,7-15)11(12,13)14/h17H,4-7H2,1-3H3/t10-/m1/s1 |

InChI Key |

QYOHWKPQQOXOFE-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@](C1)(C(F)(F)F)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents and tert-butyl esters. One common method includes the use of tert-butyl chloroformate and trifluoromethyl iodide under basic conditions to introduce the tert-butyl and trifluoromethyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the ester to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of molecules, making it a useful tool in drug discovery .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, leading to better efficacy and safety profiles .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS: 550371-74-9)

- Key Differences: Substituents at the 4-position instead of 3-position. No stereochemical specification (racemic or undefined configuration).

- Impact :

- Altered hydrogen-bonding geometry due to positional isomerism.

- Reduced steric hindrance compared to the 3-substituted analogue.

- Applications: Intermediate in synthesizing dihydroquinoline derivatives for CNS-targeting drugs .

tert-Butyl (3R,4R)-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

- Key Differences :

- Diastereomeric configuration (3R,4R vs. 3R in the target compound).

- Additional hydroxyl group at the 4-position.

- Distinct pharmacokinetic profiles due to diastereomerism .

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate (CAS: 886779-69-7)

- Key Differences :

- Piperazine ring (two nitrogen atoms) instead of piperidine.

- Trifluoromethyl group at the 3-position.

- Impact :

Pyrrolidine Analogues

tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 644970-36-5)

- Key Differences :

- Pyrrolidine ring (5-membered) vs. piperidine (6-membered).

- Reduced ring size increases ring strain.

- Impact :

Functionalized Derivatives

tert-Butyl (3R)-3-{[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]amino}piperidine-1-carboxylate (15a)

- Key Differences :

- Purine moiety attached to the piperidine ring.

- Chlorophenyl groups enhance hydrophobic interactions.

- Impact: Targets peripheral cannabinoid receptors (CB1) for obesity therapy .

tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

- Key Differences :

- Aromatic trifluoromethylphenyl substituent.

- Partially unsaturated dihydropyridine ring.

- Impact :

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Substituent Position | Ring Type | Key Applications |

|---|---|---|---|---|---|

| tert-Butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate | 1670260-03-3 | C₁₁H₁₈F₃NO₃ | 3-position (R) | Piperidine | Kinase inhibitors, CB1 antagonists |

| tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | 550371-74-9 | C₁₁H₁₈F₃NO₃ | 4-position | Piperidine | CNS drug intermediates |

| tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate | 644970-36-5 | C₁₀H₁₆F₃NO₃ | 3-position | Pyrrolidine | Protease inhibitors |

| tert-Butyl (3R,4R)-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate | N/A | C₁₁H₁₈F₃NO₃ | 3R,4R | Piperidine | Antibacterial agents |

| tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate | 886779-69-7 | C₁₀H₁₇F₃N₂O₂ | 3-position | Piperazine | Antidepressants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.